Tert-butyl N-(3,5-dibromophenyl)carbamate Tert-butyl N-(3,5-dibromophenyl)carbamate
Brand Name: Vulcanchem
CAS No.: 195134-70-4
VCID: VC8251984
InChI: InChI=1S/C11H13Br2NO2/c1-11(2,3)16-10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15)
SMILES: CC(C)(C)OC(=O)NC1=CC(=CC(=C1)Br)Br
Molecular Formula: C11H13Br2NO2
Molecular Weight: 351.03 g/mol

Tert-butyl N-(3,5-dibromophenyl)carbamate

CAS No.: 195134-70-4

Cat. No.: VC8251984

Molecular Formula: C11H13Br2NO2

Molecular Weight: 351.03 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl N-(3,5-dibromophenyl)carbamate - 195134-70-4

Specification

CAS No. 195134-70-4
Molecular Formula C11H13Br2NO2
Molecular Weight 351.03 g/mol
IUPAC Name tert-butyl N-(3,5-dibromophenyl)carbamate
Standard InChI InChI=1S/C11H13Br2NO2/c1-11(2,3)16-10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15)
Standard InChI Key GITPADGVTXRUDY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=CC(=CC(=C1)Br)Br
Canonical SMILES CC(C)(C)OC(=O)NC1=CC(=CC(=C1)Br)Br

Introduction

Tert-butyl N-(3,5-dibromophenyl)carbamate is an organic compound classified under carbamates, which are derivatives of carbamic acid. This compound features a tert-butyl group and a phenyl ring substituted with bromine atoms at the 3rd and 5th positions. It is of interest in synthetic organic chemistry due to its potential applications in medicinal chemistry and material science.

Synthesis

Tert-butyl N-(3,5-dibromophenyl)carbamate is synthesized through a reaction between tert-butyl carbamate and 3,5-dibromoaniline using coupling agents or catalysts. Common reagents include dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of solvents like dichloromethane (DCM).

General Reaction Scheme:

  • Dissolve tert-butyl carbamate in DCM.

  • Add 3,5-dibromoaniline and a coupling agent.

  • Stir the mixture at room temperature for several hours.

  • Purify the product by recrystallization or chromatography.

Applications

Tert-butyl N-(3,5-dibromophenyl)carbamate has applications in:

  • Medicinal Chemistry: It serves as an intermediate in synthesizing bioactive molecules such as enzyme inhibitors or anticancer agents.

  • Material Science: The compound's brominated phenyl ring can be used in polymer synthesis or as a precursor for functionalized materials.

  • Biochemical Research: Its derivatives are evaluated for anti-inflammatory or antimicrobial activities.

Analytical Characterization

The compound is characterized using various spectroscopic techniques:

  • NMR Spectroscopy: Proton (1H^1H) and Carbon (13C^{13}C) NMR provide insights into the chemical environment of hydrogen and carbon atoms.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: Identifies functional groups through absorption bands, e.g., carbamate stretching vibrations.

Example Data:

TechniqueObservation
1H^{1}H-NMRPeaks corresponding to tert-butyl group protons
13C^{13}C-NMRSignals for carbamate carbon and aromatic carbons
IR SpectroscopyBands at ~1700 cm1^{-1} for C=O stretching

Safety and Handling

As with many brominated compounds:

  • Handle with care due to potential toxicity or irritant properties.

  • Store in a cool, dry place away from light and moisture.

  • Use gloves and protective eyewear when handling.

Future Research Directions

Potential areas of exploration include:

  • Developing derivatives with enhanced biological activity.

  • Investigating its role as a precursor for advanced materials.

  • Studying its environmental impact and degradation pathways.

This compound represents a versatile building block in synthetic chemistry with promising applications across multiple disciplines.

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